molecular formula C18H16N2O5S B563517 5-Desethyl 5-Carboxy Pioglitazone CAS No. 186751-40-6

5-Desethyl 5-Carboxy Pioglitazone

Cat. No.: B563517
CAS No.: 186751-40-6
M. Wt: 372.395
InChI Key: SLOBZACXYXBLIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Desethyl 5-Carboxy Pioglitazone is C18H16N2O5S . Its molecular weight is 372.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 7, an exact mass of 372.07799279 g/mol, a monoisotopic mass of 372.07799279 g/mol, a topological polar surface area of 131 Ų, and a heavy atom count of 26 .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

It is known that Pioglitazone, the parent compound, interacts with peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Cellular Effects

Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of non-small cell lung cancer (NSCLC) cells . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Molecular Mechanism

Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Temporal Effects in Laboratory Settings

Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of NSCLC cells .

Dosage Effects in Animal Models

Pioglitazone has been shown to have anti-inflammatory activity in a high sucrose diet animal model .

Metabolic Pathways

Two novel metabolic pathways for Pioglitazone in hepatocytes have been proposed: 1) N-glucuronidation of the thiazolidinedione ring of Pioglitazone to form a metabolite followed by hydrolysis to another metabolite, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto .

Properties

IUPAC Name

6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOBZACXYXBLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661887
Record name 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186751-40-6
Record name 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Desethyl 5-Carboxy Pioglitazone
Reactant of Route 2
5-Desethyl 5-Carboxy Pioglitazone
Reactant of Route 3
5-Desethyl 5-Carboxy Pioglitazone
Reactant of Route 4
5-Desethyl 5-Carboxy Pioglitazone
Reactant of Route 5
5-Desethyl 5-Carboxy Pioglitazone
Reactant of Route 6
5-Desethyl 5-Carboxy Pioglitazone

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